4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a central thiazole ring substituted with two 4-ethoxyphenyl groups (at positions N3 and the amide nitrogen) and a thioxo group at position 2. Thiazole derivatives are known for diverse biological activities, including antimicrobial, antihypertensive, and enzyme-inhibitory effects, often modulated by substituents on the thiazole core .
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-amino-N,3-bis(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-25-15-9-5-13(6-10-15)22-19(24)17-18(21)23(20(27)28-17)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4,21H2,1-2H3,(H,22,24) |
InChI Key |
ZGNUIXLCXKMSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OCC)N |
Origin of Product |
United States |
Biological Activity
4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including an amino group and ethoxyphenyl substituents, contribute to its unique chemical properties and biological efficacy.
- Molecular Formula: C20H21N3O3S2
- Molecular Weight: 408.55 g/mol
- Structure: The compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms, which is crucial for its biological activity .
The biological activity of this compound primarily involves:
- Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, disrupting pathogen cell membrane integrity or interfering with cancer cell proliferation pathways.
- Interaction with Biological Macromolecules: Studies indicate that this compound interacts with proteins and nucleic acids, which is essential for understanding its therapeutic potential .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties against various pathogens. The specific compound has shown:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Potential effectiveness against fungal strains, although specific data on this compound's antifungal activity is limited.
Anticancer Activity
The anticancer properties of 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been investigated through various studies:
- Cytotoxicity Assays: The compound displays significant cytotoxic effects on several cancer cell lines. For example:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity.
- Modifications to the thiazole ring can significantly alter the potency against cancer cells.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole derivatives against human liver carcinoma (HepG2) cells. The results indicated that compounds similar to 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo exhibited comparable activities to doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts hydrophobically with target proteins involved in apoptosis pathways, suggesting a mechanism for its anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s bis-4-ethoxyphenyl groups are electron-donating due to the ethoxy (–OCH₂CH₃) substituents, which enhance π-π interactions in biological targets compared to electron-withdrawing groups like sulfamoyl (–SO₂NH₂) in compound 15 .
- Methylphenyl () and methoxyphenyl () substituents offer intermediate electronic effects, influencing lipophilicity and binding affinity .
In contrast, the target compound’s bis-ethoxyphenyl groups may balance lipophilicity and membrane permeability .
Biological Activity Trends :
- Sulfamoylphenyl -substituted analogs (e.g., compound 15) exhibit antimicrobial activity, likely due to hydrogen bonding with bacterial enzymes .
- Methoxyphenyl -substituted thiazoles () show antihypertensive effects, suggesting ethoxy analogs might similarly target cardiovascular receptors with enhanced duration due to slower metabolism .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450-mediated O-dealkylation, whereas sulfamoyl or halogenated analogs () may exhibit longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
